Cas no 2228388-54-1 (1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine)

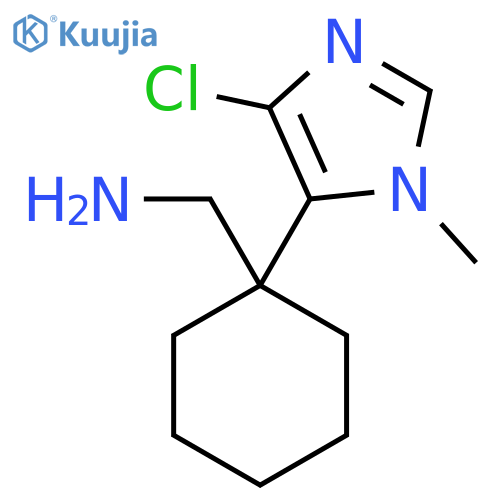

2228388-54-1 structure

商品名:1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine

- 2228388-54-1

- EN300-2006764

- [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine

-

- インチ: 1S/C11H18ClN3/c1-15-8-14-10(12)9(15)11(7-13)5-3-2-4-6-11/h8H,2-7,13H2,1H3

- InChIKey: ROMIWFDJXBKBFO-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C2(CN)CCCCC2)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 227.1189253g/mol

- どういたいしつりょう: 227.1189253g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.8Ų

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006764-1.0g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 1g |

$1643.0 | 2023-06-01 | ||

| Enamine | EN300-2006764-5.0g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 5g |

$4764.0 | 2023-06-01 | ||

| Enamine | EN300-2006764-0.25g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 0.25g |

$1513.0 | 2023-09-16 | ||

| Enamine | EN300-2006764-0.1g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 0.1g |

$1447.0 | 2023-09-16 | ||

| Enamine | EN300-2006764-2.5g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 2.5g |

$3220.0 | 2023-09-16 | ||

| Enamine | EN300-2006764-1g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 1g |

$1643.0 | 2023-09-16 | ||

| Enamine | EN300-2006764-5g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 5g |

$4764.0 | 2023-09-16 | ||

| Enamine | EN300-2006764-10g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 10g |

$7065.0 | 2023-09-16 | ||

| Enamine | EN300-2006764-10.0g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 10g |

$7065.0 | 2023-06-01 | ||

| Enamine | EN300-2006764-0.5g |

[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine |

2228388-54-1 | 0.5g |

$1577.0 | 2023-09-16 |

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2228388-54-1 (1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 4964-69-6(5-Chloroquinaldine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬